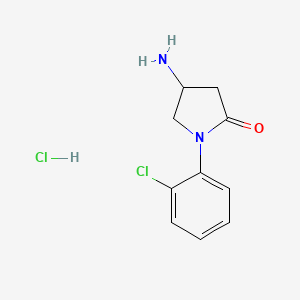

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride

説明

Historical Background and Development

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride emerged as a compound of interest in the early 21st century, driven by advances in heterocyclic chemistry and pharmaceutical research. Its development is rooted in the broader exploration of pyrrolidinone derivatives, which gained prominence due to their structural versatility in drug design. The compound was first synthesized through cyclization reactions of N-substituted piperidines, as documented in synthetic chemistry studies. Early applications focused on its potential as a precursor for bioactive molecules, particularly in neurological and anti-inflammatory drug candidates. The hydrochloride salt form was later developed to enhance solubility and stability for industrial-scale applications.

Key milestones include:

Classification within Heterocyclic Compound Family

This compound belongs to the γ-lactam subclass of heterocycles, characterized by a five-membered ring containing one nitrogen atom and one ketone group. Its classification is detailed below:

As a γ-lactam, it shares structural similarities with biologically active compounds like ethosuximide and racetams. The 2-chlorophenyl substitution distinguishes it from simpler pyrrolidinones, conferring unique electronic and steric properties.

Significance in Pyrrolidinone Chemistry

The compound occupies a critical niche in pyrrolidinone research due to:

- Synthetic versatility : Serves as a scaffold for functionalization at the 4-amino and 1-aryl positions.

- Pharmaceutical relevance :

- Structural features :

A comparative analysis of pyrrolidinone derivatives highlights its uniqueness:

Nomenclature and Structural Identifiers

The systematic nomenclature and structural descriptors are as follows:

Structural identifiers :

| Identifier Type | Value |

|---|---|

| CAS Registry | 1177342-40-3 |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O |

| SMILES | Cl.NC1CN(C(=O)C1)C1=CC=CC=C1Cl |

| InChI Key | SHRBSECGJGFXFF-UHFFFAOYSA-N |

| XLogP3 | 1.2 (Predicted) |

Crystallographic studies reveal a puckered pyrrolidinone ring with bond angles of 108°–112° between N1-C2-C3 and C2-C3-C4, typical of saturated γ-lactams. The dihedral angle between the chlorophenyl group and the lactam plane measures 85°, indicating significant steric hindrance.

Synthesis Route Comparison :

特性

IUPAC Name |

4-amino-1-(2-chlorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRBSECGJGFXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrrolidin-2-one ring with appropriate substitution at the nitrogen and 4-position. The main approaches are:

Cyclization of Donor-Acceptor (DA) Cyclopropanes with Amines: This is a modern and efficient method where DA cyclopropanes react with primary amines under Lewis acid catalysis to form pyrrolidin-2-one derivatives.

Modification of Preformed Pyrrolidinones: Functional group transformations on existing pyrrolidinone rings to introduce the 2-chlorophenyl and amino substituents.

Stepwise Synthesis from Linear Precursors: Cyclization of linear intermediates bearing the chlorophenyl and amino groups to form the lactam ring.

Synthesis via Donor–Acceptor Cyclopropanes and Amines

This method has been demonstrated as a highly effective route for synthesizing 1,5-substituted pyrrolidin-2-ones, including analogs of 4-amino-1-(2-chlorophenyl)pyrrolidin-2-one.

Reaction Setup: A donor-acceptor cyclopropane bearing ester groups at the 1,1-positions and a 2-chlorophenyl substituent at the 2-position is reacted with a primary amine (such as 2-chloroaniline or related amines) in the presence of a Lewis acid catalyst.

Catalysts: Nickel(II) perchlorate hexahydrate [Ni(ClO₄)₂·6H₂O] and yttrium triflate [Y(OTf)₃] have been identified as highly effective catalysts, achieving yields above 90% for the initial acyclic intermediate formation.

Intermediate Formation: The reaction proceeds via nucleophilic ring-opening of the cyclopropane to form an acyclic intermediate.

Cyclization: Subsequent cyclization to the pyrrolidin-2-one ring is achieved by refluxing the intermediate in toluene with acetic acid, promoting lactam formation.

Dealkoxycarbonylation: If ester groups are present on the ring, they are removed via alkaline saponification followed by thermolysis or by a Krapcho reaction (NaCl-promoted decarboxylation in wet DMSO under microwave irradiation) to yield the target pyrrolidinone.

Overall yield: The four-step one-pot procedure yields the desired pyrrolidinone in approximately 70-80% yield, depending on the substituents on the cyclopropane and amine.

| Step | Conditions | Outcome/Yield |

|---|---|---|

| Cyclopropane + Amine | Room temp, Lewis acid catalyst (Ni(ClO₄)₂·6H₂O or Y(OTf)₃), DCE solvent, 1 h | Acyclic intermediate, >90% yield |

| Cyclization | Reflux in toluene with 2 equiv. acetic acid | Pyrrolidin-2-one ring formed |

| Dealkoxycarbonylation | Alkaline hydrolysis + thermolysis or Krapcho reaction | Removal of ester groups, final product |

| Overall | One-pot, multi-step | ~70% yield |

This method is versatile and allows for various substitutions, including the 2-chlorophenyl group, by selecting appropriate cyclopropane and amine precursors.

Alternative Synthetic Routes

Modification of Preformed Pyrrolidinones: Starting with a pyrrolidin-2-one core, selective substitution at the nitrogen with a 2-chlorophenyl group can be achieved via nucleophilic substitution or metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). The amino group at the 4-position can be introduced via directed lithiation or amination reactions.

Functional Group Transformations: The chlorine on the phenyl ring allows for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the introduction of the amino group or other substituents.

Direct Cyclization of Linear Precursors: Linear molecules containing both the 2-chlorophenyl and amino functionalities can be cyclized under acidic or basic conditions to form the pyrrolidinone ring, although this method is less commonly reported for this specific compound.

Research Findings and Reaction Optimization

Catalyst Selection: Lewis acids such as Ni(ClO₄)₂·6H₂O and Y(OTf)₃ provide the best catalytic activity for the cyclopropane ring-opening and subsequent steps, with yields exceeding 90% for the intermediate stage.

Reaction Conditions: Mild conditions at room temperature favor the formation of the acyclic intermediate without side reactions. Prolonged heating or higher temperatures lead to byproducts and reduced yields.

Substituent Effects: Electron-rich aromatic substituents on the cyclopropane increase reactivity but may also increase side reactions, affecting overall yield. Electron-withdrawing groups such as chlorine at the ortho position are well tolerated and can be incorporated efficiently.

One-Pot Synthesis: Combining the steps into a one-pot procedure reduces purification steps and improves overall efficiency, with chromatographic purification required only at the final stage.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropane + Amine | Ni(ClO₄)₂·6H₂O or Y(OTf)₃, DCE solvent | Room temp for 1 h, then reflux in toluene with acetic acid | High yield, versatile, one-pot possible | 70-90% overall |

| Modification of Preformed Pyrrolidinones | Metal catalysts (Pd, Cu), amines | Variable, often elevated temp | Allows late-stage functionalization | Moderate to good |

| Cyclization of Linear Precursors | Acid or base catalysis | Heating in suitable solvent | Straightforward but less common | Moderate |

化学反応の分析

Types of Reactions

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride and related compounds, derived from the evidence:

*Assumes hydrochloride salt (adds HCl to base compound).

Substituent Effects on Physicochemical and Functional Properties

Lipophilicity and Solubility

- Chlorophenyl vs.

- Methoxy Groups : Methoxy-substituted derivatives (e.g., ) exhibit improved solubility due to the polar OCH₃ group, making them more suitable for aqueous formulations.

Steric and Electronic Effects

- Halogen Position : 2-Chlorophenyl (target) vs. 4-fluorophenyl () substitutions alter steric interactions in receptor binding. The ortho-chloro group may hinder rotation, stabilizing specific conformations.

- Electron-Withdrawing vs.

Thermal Stability

- The unsubstituted 1-aminopyrrolidin-2-one hydrochloride has a high melting point (227°C), suggesting strong crystalline packing. Substituted derivatives likely exhibit lower melting points due to disrupted symmetry.

生物活性

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₀H₁₂ClN₂O·HCl, with a molecular weight of approximately 247.12 g/mol. The structure features an amino group and a chlorophenyl moiety attached to a pyrrolidinone core, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group facilitates hydrogen bonding with biological molecules, while the chlorophenyl group participates in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to diverse biological effects including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various microbial strains.

- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

This compound has shown promising results in inhibiting multidrug-resistant strains of bacteria. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus, including strains resistant to common antibiotics like linezolid .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | 3.125 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound exhibited cytotoxic effects, with viability assays indicating significant reductions in cell viability at specific concentrations.

| Concentration (μM) | A549 Cell Viability (%) | Control (Cisplatin) Viability (%) |

|---|---|---|

| 100 | 64 | 70 |

| 50 | 75 | 80 |

Case Studies and Research Findings

- Anticancer Efficacy : A study assessed the effects of several pyrrolidinone derivatives on A549 cells and found that modifications in the chlorophenyl substituent significantly influenced anticancer activity. Compounds with para-substituents showed enhanced cytotoxicity compared to their ortho counterparts .

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties against resistant bacterial strains. The results indicated that certain derivatives maintained efficacy against strains resistant to conventional treatments, underscoring the potential for developing new therapeutic agents from this class of compounds .

Q & A

Q. What are the key steps and reagents required for synthesizing 4-amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution : Introduction of the 2-chlorophenyl group to the pyrrolidin-2-one scaffold using aryl halides under reflux conditions .

- Amination : Incorporation of the amino group via reductive amination or direct substitution, often requiring catalysts like palladium or nickel .

- Hydrochloride salt formation : Treatment with hydrochloric acid to stabilize the compound .

Critical reagents : Ethanol/methanol as solvents, catalysts (e.g., Pd/C), and reducing agents (e.g., NaBH4). Reaction optimization is essential for yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl at C1, amino group at C4) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ = 255.1 g/mol) .

Q. What are the primary safety considerations when handling this compound?

- Toxicity : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the amination step?

- Variable screening : Test temperature (50–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (1–5 mol% Pd/C) .

- Kinetic analysis : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reaction times (typically 12–24 hours) .

- Example data : Increasing Pd/C from 2% to 5% improved yield from 55% to 82% in analogous pyrrolidinone syntheses .

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Validation steps :

Q. What strategies are recommended for elucidating the compound’s biological targets?

- In silico docking : Screen against kinase or GPCR libraries using AutoDock Vina to identify high-affinity targets (e.g., predicted binding to serotonin receptors) .

- In vitro assays :

- Enzymatic inhibition assays (e.g., PDE4B) with IC50 determination .

- Radioligand binding studies using tritiated analogs to quantify receptor occupancy .

- Contradiction management : If cellular activity (e.g., antiproliferative effects) lacks a clear target link, use CRISPR knockouts or siRNA silencing to validate candidate pathways .

Q. How does the 2-chlorophenyl substituent influence stability under physiological conditions?

- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.

- Photostability : UV irradiation (254 nm) shows minimal decomposition, suggesting suitability for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。